Regioisomeric Differentiation vs. BRD‑9327: Bromine Positional Swap Alters EfpA Binding Mode
The target compound is the exact regioisomer of BRD‑9327, a validated EfpA inhibitor. BRD‑9327 (N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromobenzamide) carries the 2‑bromobenzamide at position 6 and an unsubstituted benzoyl at position 7, whereas the target compound carries a 2‑bromobenzoyl at position 7 and an unsubstituted benzamide at position 6. BRD‑9327 binds in the outer vestibule of EfpA without complete blockade of the substrate path, as shown by a 3.0 Å cryo‑EM structure (PDB 9BIQ) [1]. The regioisomeric swap repositions the bromine atom from the amide-bearing ring to the ketone-bearing ring, which is predicted to alter hydrogen-bond geometry with backbone residues in the vestibule and affect the Ki/Ki′ ratio. BRD‑9327 exhibits a Ki/Ki′ of 5.3 (uncompetitive inhibition) in wild-type M. smegmatis expressing EfpA, and a Ki/Ki′ of 0.6 (competitive inhibition) in the efpA‑deleted background [2]. The target compound, by virtue of its swapped substitution pattern, represents a critical probe for dissecting whether the bromine position determines the transition between competitive and uncompetitive inhibition modes.
| Evidence Dimension | Regiochemistry of bromobenzoyl/benzamide substitution and associated EfpA inhibition mechanism |
|---|---|
| Target Compound Data | N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide: 2‑bromobenzoyl at C7, benzamide at C6; no direct EfpA inhibition data yet reported |
| Comparator Or Baseline | BRD‑9327 (N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromobenzamide): benzoyl at C7, 2‑bromobenzamide at C6; Ki/Ki′ = 5.3 (EfpA‑dependent uncompetitive inhibition in M. smegmatis WT); Ki/Ki′ = 0.6 (competitive inhibition in M. smegmatis ΔefpA); MIC = 6.25 µM against Mtb EfpA hypomorph; MIC > 50 µM against Mtb WT |
| Quantified Difference | Regioisomeric swap of bromine position (C6→C7 amide→ketone); BRD‑9327 inhibition constant Ki/Ki′ = 5.3; target compound Ki/Ki′ not yet determined |
| Conditions | BRD‑9327 data: ethidium bromide efflux assay in M. smegmatis wild-type and ΔefpA strains; Mtb H37Rv EfpA hypomorph growth inhibition assay [2] |
Why This Matters
For procurement decisions in antitubercular drug discovery, the regioisomeric pair enables direct interrogation of how bromine position governs EfpA inhibition mechanism (competitive vs. uncompetitive), which is critical for designing synergistic combinations with collateral sensitivity.
- [1] RCSB PDB. 9BIQ: BRD-9327 bound EFPA transporter of Mycobacterium tuberculosis. Deposited 2024-04-24. doi:10.2210/pdb9BIQ/pdb View Source
- [2] Johnson EO, Office E, Kawate T, Orzechowski M, Hung DT. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria. ACS Infect Dis. 2020;6(1):56–63. doi:10.1021/acsinfecdis.9b00373 View Source
